6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one

Lipophilicity optimization CNS drug likeness Physicochemical property profiling

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one (CAS 88187-42-2) is a disubstituted 1,6-naphthyridin-5(6H)-one heterocycle bearing an N6-benzyl group and a C7-methyl substituent on the naphthyridinone core. Its molecular formula C16H14N2O (MW 250.30 g/mol) and defined physicochemical profile—XLogP 2.4, topological polar surface area (TPSA) 33.2 Ų, zero hydrogen-bond donors, and two rotatable bonds—differentiate it from other naphthyridinone substitution patterns.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 88187-42-2
Cat. No. B11865351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one
CAS88187-42-2
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-12-10-15-14(8-5-9-17-15)16(19)18(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
InChIKeyBIRUHVSYVFGUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one (CAS 88187-42-2): Core Properties and Sourcing-Relevant Identity


6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one (CAS 88187-42-2) is a disubstituted 1,6-naphthyridin-5(6H)-one heterocycle bearing an N6-benzyl group and a C7-methyl substituent on the naphthyridinone core. Its molecular formula C16H14N2O (MW 250.30 g/mol) and defined physicochemical profile—XLogP 2.4, topological polar surface area (TPSA) 33.2 Ų, zero hydrogen-bond donors, and two rotatable bonds—differentiate it from other naphthyridinone substitution patterns . The compound is commercially available from multiple suppliers and serves as a scaffold for CNS-focused and kinase-targeted medicinal chemistry programs .

Why In-Class Naphthyridinones Cannot Replace 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one Without Risk of Divergent Activity


The 1,6-naphthyridin-5(6H)-one scaffold is exquisitely sensitive to both the position and nature of substituents. Systematic SAR studies have shown that even minor permutations—such as moving an aryl group from N6 to C7—produce regioisomeric series with distinct pharmacological profiles (e.g., mGlu5 receptor antagonism vs. kinase inhibition) [1]. The specific combination of an N6-benzyl and C7-methyl substitution in 6-benzyl-7-methyl-1,6-naphthyridin-5(6H)-one generates a unique lipophilicity vector (XLogP 2.4) and steric environment that cannot be replicated by the corresponding 6-methyl-7-phenyl, 6-H-7-methyl, or 6-benzylideneamino analogs, making generic replacement scientifically unsound without explicit comparative validation [2].

Head-to-Head Quantitative Differentiation: 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one vs. Closest Analogs


Optimized Lipophilicity Window vs. Des-Benzyl Core (7-Methyl-1,6-naphthyridin-5(6H)-one)

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one exhibits a computed LogP of 2.75 (Chemsrc) or XLogP 2.4 (Chem960), which places it squarely within the optimal CNS drug-like lipophilicity range (LogP 2–4). In contrast, the des-benzyl parent core 7-methyl-1,6-naphthyridin-5(6H)-one has a LogP of only 1.23 (Chemsrc), which is suboptimal for passive blood-brain barrier penetration and may limit CNS exposure . The ~1.2–1.5 LogP unit increase conferred by the N6-benzyl group significantly enhances predicted membrane permeability while maintaining acceptable solubility parameters.

Lipophilicity optimization CNS drug likeness Physicochemical property profiling

Lower Molecular Weight and Reduced Complexity vs. 6-Benzylideneamino Analog (CAS 88187-43-3)

The target compound (MW 250.30) is 13.0 g/mol lighter than its closest commercially available analog, 6-(benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one (CAS 88187-43-3, MW 263.29), and contains two fewer nitrogen atoms and a simpler connectivity (C–C benzyl vs. C=N–N benzylideneamino) . This lower molecular weight and reduced heteroatom count confer advantages in ligand efficiency metrics and synthetic tractability.

Molecular complexity Fragment-like properties Synthetic accessibility

Distinct Substitution Pattern vs. 6-Benzyl-1,6-naphthyridin-5(6H)-one (Des-Methyl Analog): TPSA and Hydrogen-Bonding Profile

The presence of a C7-methyl group in the target compound eliminates the hydrogen-bond donor capability at the N6 position compared to the des-methyl 6-benzyl-1,6-naphthyridin-5(6H)-one analog, resulting in zero H-bond donors vs. one H-bond donor and a reduced topological polar surface area (TPSA 33.2 Ų vs. ~46 Ų for the N6-unsubstituted analog) . This reduction in H-bond donor count and TPSA predicts improved passive membrane permeability and blood-brain barrier penetration.

Polar surface area Hydrogen bonding Permeability prediction

Regioisomeric Differentiation from 7-Phenyl-6-methyl-1,6-naphthyridin-5(6H)-one Series: Implications for Biological Target Engagement

Published SAR demonstrates that 1,6-naphthyridine regioisomers with aryl substitution at C7 (such as 6-methyl-7-phenyl analogs) exhibit potent mGlu5 receptor antagonism, whereas N6-substituted analogs (such as the target compound's N6-benzyl series) have been explored as Akt kinase and HPK1 inhibitors [1][2]. Although direct head-to-head IC₅₀ data for the target compound are not publicly available, the regioisomeric divergence is established: the position of the aryl/benzyl group fundamentally redirects biological target engagement.

Regioisomeric selectivity Kinase inhibition mGlu5 receptor

Synthetic Tractability Advantage via Well-Established 6-Substitution Methodology

The target compound can be synthesized via established methodology for 6-substituted 1,6-naphthyridin-5(6H)-ones, using diethyl 2-[2-(dimethylamino)vinyl]-6-methylpyridine-3,5-dicarboxylate as a common intermediate that undergoes ring closure with benzylamine or via isolated 2-[2-(arylamino)vinyl]pyridine intermediates [1]. This contrasts with 7-aryl-substituted analogs which require transition-metal-catalyzed cross-coupling or multi-step cyclization protocols, offering the target compound a more direct and scalable synthetic route.

Synthetic accessibility One-step N6-functionalization Parallel library synthesis

Absence of Hydrogen-Bond Donors: A Differentiating Feature for Crystallography and Biophysical Assays

With zero hydrogen-bond donors, two hydrogen-bond acceptors, and only two rotatable bonds, 6-benzyl-7-methyl-1,6-naphthyridin-5(6H)-one presents a conformationally restricted, donor-free scaffold . This contrasts with analogs bearing N6-H (one donor) or substituents with multiple rotatable bonds, making the target compound preferable for protein crystallography soaking experiments and biophysical assays (SPR, TSA) where compound aggregation or non-specific binding must be minimized.

Crystallography-grade compound Biophysical assay compatibility Aggregation propensity

Optimal Deployment Scenarios for 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

The target compound's XLogP of 2.4, TPSA of 33.2 Ų, and zero H-bond donor count collectively predict favorable passive CNS penetration. Its N6-benzyl substitution pattern has been disclosed in patent literature as part of Akt and HPK1 kinase inhibitor pharmacophores [2]. Medicinal chemistry teams pursuing CNS kinase targets should select this compound over des-benzyl or 7-aryl regioisomers, which either lack adequate lipophilicity for BBB penetration or target different protein classes (mGlu5 GPCRs) [1].

Fragment-Based Drug Discovery with Ligand Efficiency Optimization

With a molecular weight of 250.30 Da and only 19 heavy atoms, the target compound sits at the upper boundary of fragment-like chemical space. Its molecular weight advantage of 13.0 g/mol and simplified N6 connectivity over the benzylideneamino analog (CAS 88187-43-3, MW 263.29) translate directly to improved ligand efficiency metrics. Fragment screening libraries should incorporate this scaffold rather than heavier N6-substituted analogs when atom economy is a prioritization criterion .

Structure-Based Drug Design and Protein Crystallography

The conformational restriction afforded by only two rotatable bonds, combined with the absence of hydrogen-bond donors, makes this compound an excellent candidate for protein co-crystallization experiments . Its simpler connectivity and lower molecular flexibility compared to the benzylideneamino analog (3 rotatable bonds) reduce the entropic penalty upon binding and minimize disorder in electron density maps. Crystallography groups should prioritize this compound over more flexible or donor-containing naphthyridinone analogs for initial soaking trials.

Medicinal Chemistry Library Enumeration with Efficient Parallel Synthesis

The well-established one-step synthesis of 6-substituted 1,6-naphthyridin-5(6H)-ones from a common diester intermediate enables rapid parallel library production of analogs varying at the N6 position [3]. This synthetic advantage, combined with the target compound's balanced physicochemical profile, makes it an ideal core scaffold for systematic SAR exploration. Procurement of this specific compound as a key intermediate enables faster library expansion compared to 7-aryl naphthyridinones, which require more complex catalytic steps [3].

Quote Request

Request a Quote for 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.